molecular formula C19H21N3S B14723899 N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 6766-63-8

N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14723899
CAS No.: 6766-63-8
M. Wt: 323.5 g/mol
InChI Key: JFWOTYBLLCHCGM-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[2,3-d]pyrimidine derivative with cyclohexylamine and methylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine: Unique due to its specific substitution pattern and structural features.

    N-phenylthieno[2,3-d]pyrimidin-4-amine: Lacks the cyclohexyl and methyl groups, resulting in different chemical properties.

    N-cyclohexylthieno[2,3-d]pyrimidin-4-amine: Missing the phenyl group, which affects its reactivity and applications.

Uniqueness

This compound stands out due to its combination of cyclohexyl, methyl, and phenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

6766-63-8

Molecular Formula

C19H21N3S

Molecular Weight

323.5 g/mol

IUPAC Name

N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C19H21N3S/c1-22(15-10-6-3-7-11-15)18-17-16(14-8-4-2-5-9-14)12-23-19(17)21-13-20-18/h2,4-5,8-9,12-13,15H,3,6-7,10-11H2,1H3

InChI Key

JFWOTYBLLCHCGM-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

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